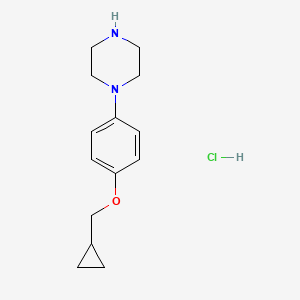

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Piperazine derivatives, such as CPP, can be synthesized through several methods. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis(2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives like CPP include cyclization, sulfonylation, reduction, alkylation, and N-substitution . The specific reactions for CPP are not available in the retrieved data.

Physical And Chemical Properties Analysis

Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Applications De Recherche Scientifique

Arylpiperazine Derivatives and Their Metabolism

Arylpiperazine derivatives, including compounds similar to 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride, are known for their clinical applications in treating depression, psychosis, and anxiety. They undergo extensive metabolism, primarily involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are active metabolites with a variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, and are further metabolized by CYP2D6-dependent oxidation. The pharmacological actions of arylpiperazine derivatives, including potential derivatives of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride, are significantly influenced by the formation and activity of these 1-aryl-piperazine metabolites (Caccia, 2007).

Antimycobacterial Activity

Piperazine, as a core scaffold, plays a crucial role in the development of compounds with antimycobacterial properties. Several piperazine-based molecules have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine allows for the creation of diverse compounds with significant anti-TB activity, highlighting the potential utility of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride in this area if incorporated into similar structures (Girase et al., 2020).

Pharmacophore in Therapeutic Agents

Piperazine is a common pharmacophoric group in several antipsychotic agents. Research into arylcycloalkylamines, which include phenyl piperidines and piperazines, suggests that the arylalkyl substituents can significantly improve the binding affinity, potency, and selectivity of these compounds at D(2)-like receptors. This indicates that derivatives of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride could potentially be developed into selective and potent therapeutic agents targeting D(2)-like receptors, contributing to treatments for psychiatric disorders (Sikazwe et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride is the H1 receptor . H1 receptors are histamine receptors that play a crucial role in allergic reactions. When histamine interacts with H1 receptors, it triggers allergic responses .

Mode of Action

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride acts as an antagonist to the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block histamine from binding to these receptors . By doing so, it prevents the allergic reactions that would normally occur when histamine binds to the H1 receptors .

Biochemical Pathways

The compound’s interaction with H1 receptors affects the biochemical pathways associated with allergic reactions. When histamine cannot bind to the H1 receptors due to the presence of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride, the downstream effects of histamine activation, such as inflammation and other allergic symptoms, are prevented .

Pharmacokinetics

Similar compounds, such as other piperazine derivatives, are known to be well-absorbed and distributed throughout the body .

Result of Action

The result of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride’s action is the prevention of allergic reactions. By blocking the H1 receptors, it prevents histamine from triggering allergic responses, thus alleviating symptoms of allergies such as itching and inflammation .

Propriétés

IUPAC Name |

1-[4-(cyclopropylmethoxy)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-2-12(1)11-17-14-5-3-13(4-6-14)16-9-7-15-8-10-16;/h3-6,12,15H,1-2,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGVPCDLWJMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

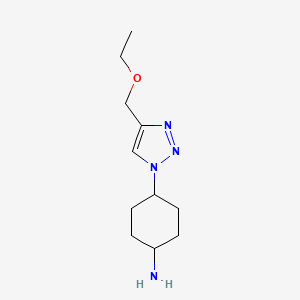

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1480630.png)

![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)nicotinic acid](/img/structure/B1480642.png)